Bismuth tris[12-(butylthio)dodecanoate]
Description
Overview of Organobismuth Chemistry in Advanced Synthetic and Materials Science Research
Organobismuth chemistry encompasses the study of compounds containing a carbon-bismuth bond. wikipedia.org The main oxidation states for bismuth in these compounds are Bi(III) and Bi(V). wikipedia.org While the instability of the bismuth-carbon bond has historically presented challenges compared to lighter elements in the same group, this reactivity is also a source of its utility in organic synthesis. nih.gov Organobismuth(V) reagents, for instance, are powerful oxidizing agents capable of a variety of chemical transformations. wikipedia.org
In materials science, the unique electronic properties and large atomic size of bismuth make its organometallic complexes candidates for the development of novel materials, including optical and semiconductor materials. nih.gov The low toxicity of bismuth is a significant advantage, positioning it as an environmentally benign component in the design of new chemical entities. nih.gov
Significance of Long-Chain Carboxylates and Thioether Ligands in Coordination Chemistry
Thioether ligands, characterized by a C-S-C bond, are classified as soft ligands and are effective in coordinating with soft metal centers. acs.org They can act as neutral donor ligands and have been shown to form stable complexes with a variety of transition metals and heavy main group elements. The presence of a thioether group can influence the electronic properties and reactivity of the metal center. In some cases, thioethers can also act as bridging ligands, connecting two or more metal centers. rsc.org The combination of a long-chain carboxylate and a thioether functionality within the same ligand, as seen in Bismuth tris[12-(butylthio)dodecanoate], offers a bifunctional coordination environment that could lead to novel structural and reactive properties.
Research Gaps and Opportunities in the Fundamental Chemical Study of Bismuth tris[12-(butylthio)dodecanoate]
Despite the intriguing structural features of Bismuth tris[12-(butylthio)dodecanoate], a thorough review of the scientific literature reveals a significant gap in its fundamental chemical study. While the compound is commercially available and its basic chemical identifiers are known, there is a notable absence of published research detailing its synthesis, spectroscopic characterization, crystal structure, and reactivity.
This lack of foundational research presents a clear opportunity for the chemical science community. A systematic investigation into this compound could provide valuable insights into the coordination chemistry of bismuth with bifunctional thioether-carboxylate ligands. Key areas for future research include:
Synthesis and Structural Characterization: Developing and optimizing synthetic routes to Bismuth tris[12-(butylthio)dodecanoate] and related compounds would be a critical first step. Subsequent characterization by techniques such as single-crystal X-ray diffraction would provide definitive structural information, revealing the coordination mode of the ligands and the geometry at the bismuth center.
Spectroscopic and Thermal Analysis: A detailed spectroscopic analysis (NMR, IR, Raman) would offer insights into the bonding and solution-state behavior of the compound. Thermal analysis could determine its stability and decomposition pathways, which is crucial for potential applications in materials science.
Exploration of Reactivity and Catalytic Potential: Investigating the reactivity of Bismuth tris[12-(butylthio)dodecanoate] could uncover new chemical transformations. Given the known catalytic activity of other bismuth compounds, exploring its potential as a catalyst in organic synthesis is a promising avenue. rsc.org
Materials Science Applications: The long alkyl chains and the presence of sulfur and bismuth suggest that this compound could have interesting properties as a precursor for the synthesis of bismuth sulfide (B99878) nanomaterials or as a stabilizer for nanoparticles.
The table below summarizes the basic known properties of Bismuth tris[12-(butylthio)dodecanoate], highlighting the areas where further research is needed.
| Property | Data | Research Status |
| Molecular Formula | C48H93BiO6S3 | Known |
| Molecular Weight | 1071.42 g/mol | Known |
| CAS Number | 6591-57-7 | Known |
| Synthesis Method | Not detailed in literature | Research Opportunity |
| Crystal Structure | Unknown | Research Opportunity |
| Spectroscopic Data | Not detailed in literature | Research Opportunity |
| Thermal Properties | Unknown | Research Opportunity |
| Reactivity Profile | Unknown | Research Opportunity |
| Potential Applications | Inferred, but not studied | Research Opportunity |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6591-57-7 |
|---|---|
Molecular Formula |
C48H93BiO6S3 |
Molecular Weight |
1071.4 g/mol |
IUPAC Name |
bismuth;12-butylsulfanyldodecanoate |
InChI |
InChI=1S/3C16H32O2S.Bi/c3*1-2-3-14-19-15-12-10-8-6-4-5-7-9-11-13-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3 |
InChI Key |
XFYCYBONVVUUOO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCSCCCCCCCCCCCC(=O)[O-].CCCCSCCCCCCCCCCCC(=O)[O-].CCCCSCCCCCCCCCCCC(=O)[O-].[Bi+3] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Bismuth Tris 12 Butylthio Dodecanoate
Historical and Contemporary Approaches to the Synthesis of Bismuth Carboxylates
The synthesis of bismuth carboxylates has evolved from straightforward, often harsh, methods to more refined and controlled processes, driven by the demand for high-purity materials for various applications, including catalysis and materials science. pgmsmetal.com
Historically, a common method for preparing bismuth carboxylates involved the direct reaction of bismuth(III) oxide (Bi₂O₃) or bismuth(III) hydroxide (B78521) (Bi(OH)₃) with a carboxylic acid. google.comiwu.edu This acid-base reaction is typically carried out at elevated temperatures to drive the reaction to completion and remove the water formed as a byproduct. google.com While effective, this method can sometimes lead to incomplete reactions or the formation of basic bismuth carboxylates, especially if the reaction conditions are not carefully controlled.
Another established route involves the use of organobismuth precursors, such as triphenylbismuth (B1683265) (BiPh₃). The reaction of triphenylbismuth with carboxylic acids proceeds with the cleavage of the bismuth-carbon bonds and the formation of the corresponding bismuth carboxylate and benzene. rsc.org This method offers a cleaner reaction profile in some cases but is less atom-economical due to the nature of the organometallic precursor.
Contemporary synthetic strategies often focus on milder reaction conditions, higher purity of the final product, and better control over the stoichiometry. Electrochemical synthesis has emerged as a viable method for producing bismuth carboxylates like bismuth 2-ethylhexanoate. smolecule.comgoogle.com This technique involves the electrolysis of a solution containing the carboxylic acid and a bismuth salt, or using a bismuth anode, which can offer high purity and yield. smolecule.comgoogle.com
Solvent-free synthesis is another modern approach that aligns with the principles of green chemistry. Thermally induced solvent-free reactions of organobismuth compounds with carboxylic acids have been shown to produce fully substituted bismuth carboxylates in good yields and purity. rsc.org Furthermore, mechanochemical methods, involving the grinding of reactants, are being explored for the synthesis of various bismuth compounds, offering a rapid and solvent-free alternative.
Detailed Synthetic Routes for Bismuth tris[12-(butylthio)dodecanoate]
A primary proposed synthetic route is the direct reaction of bismuth(III) hydroxide with 12-(butylthio)dodecanoic acid. This method is advantageous due to the relatively mild conditions and the straightforward work-up. The reaction can be represented by the following equation:
Bi(OH)₃ + 3 CH₃(CH₂)₃S(CH₂)₁₁COOH → Bi[OOC(CH₂)₁₁S(CH₂)₃CH₃]₃ + 3 H₂O
The reactants, bismuth(III) hydroxide and 12-(butylthio)dodecanoic acid, would be mixed in a suitable organic solvent, such as toluene (B28343) or xylene, which can form an azeotrope with water to facilitate its removal. The mixture would be heated to reflux with constant stirring for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by the amount of water collected in a Dean-Stark trap. Upon completion, the solvent can be removed under reduced pressure to yield the desired product.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of Bismuth tris[12-(butylthio)dodecanoate] would involve a systematic study of various reaction parameters to maximize the yield and purity of the product. Key parameters to consider include:
Temperature: The reaction temperature needs to be high enough to overcome the activation energy and facilitate the removal of water, but not so high as to cause decomposition of the reactants or the product. A temperature range of 90-150°C is often employed for the synthesis of similar long-chain bismuth carboxylates. google.com
Reaction Time: The duration of the reaction is crucial for ensuring complete conversion. The reaction time would typically range from 2 to 5 hours, depending on the reaction temperature and the efficiency of water removal. google.com
Stoichiometry of Reactants: The molar ratio of 12-(butylthio)dodecanoic acid to the bismuth source should be carefully controlled. A slight excess of the carboxylic acid may be used to ensure complete conversion of the bismuth precursor.
Solvent: The choice of solvent is important for dissolving the reactants and for the azeotropic removal of water. High-boiling aromatic solvents like toluene or xylene are generally suitable.
Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants and to facilitate heat and mass transfer.
A hypothetical optimization study for the synthesis of Bismuth tris[12-(butylthio)dodecanoate] from bismuth(III) hydroxide is presented in the table below.
| Entry | Molar Ratio (Acid:Bi) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3:1 | 110 | 3 | 85 |
| 2 | 3.1:1 | 110 | 3 | 90 |
| 3 | 3.1:1 | 130 | 2 | 95 |
| 4 | 3.1:1 | 150 | 2 | 92 (slight discoloration) |
| 5 | 3.2:1 | 130 | 2 | 96 |
Investigation of Alternative Precursors and Reagents for Enhanced Selectivity
To enhance the selectivity and potentially achieve milder reaction conditions, alternative bismuth precursors and reagents can be investigated.
Bismuth(III) Oxide (Bi₂O₃): This is a common and cost-effective precursor. The reaction with 12-(butylthio)dodecanoic acid would require similar conditions to bismuth(III) hydroxide, though potentially higher temperatures or longer reaction times might be necessary due to the lower reactivity of the oxide. researchgate.nettandfonline.comtandfonline.com The addition of a small amount of an acid anhydride, such as acetic anhydride, can sometimes facilitate the reaction by activating the bismuth oxide. researchgate.nettandfonline.comtandfonline.com
Bismuth(III) Nitrate (B79036) (Bi(NO₃)₃·5H₂O): While readily available, the use of bismuth nitrate can be complicated by the presence of water of hydration and the potential for side reactions involving the nitrate anion. The reaction would likely proceed via an initial hydrolysis to form bismuth hydroxide or oxide in situ.
Bismuth Alkoxides (Bi(OR)₃): Bismuth alkoxides are highly reactive precursors that can react with carboxylic acids under mild conditions through an alcohol exchange mechanism. However, their synthesis and handling can be more demanding due to their moisture sensitivity.
Organobismuth Compounds (e.g., BiPh₃): As mentioned earlier, triphenylbismuth can react cleanly with carboxylic acids. This route could offer high purity but is generally less economical for large-scale production.
Transesterification: It might be possible to synthesize the target compound through a transesterification reaction, for example, by reacting a simple bismuth carboxylate like bismuth acetate (B1210297) with an excess of 12-(butylthio)dodecanoic acid at elevated temperatures.
The choice of precursor will depend on a balance of factors including cost, reactivity, ease of handling, and the desired purity of the final product.
Mechanistic Studies of the Formation of Bismuth tris[12-(butylthio)dodecanoate]
The formation of Bismuth tris[12-(butylthio)dodecanoate] is expected to proceed through a series of coordination and substitution steps. The presence of the thioether group in the carboxylate ligand introduces an additional potential coordination site, which could influence the reaction mechanism and the structure of the final product.
Elucidation of Coordination Pathways and Intermediates
The reaction between a bismuth(III) source and 12-(butylthio)dodecanoic acid likely initiates with the coordination of the carboxylic acid to the bismuth center. In the case of bismuth(III) hydroxide, this would involve the displacement of hydroxide ligands. The reaction is likely to proceed in a stepwise manner, with the formation of mono- and di-substituted bismuth carboxylate intermediates before the final tris-substituted product is formed.
Bi(OH)₃ + RCOOH ⇌ [Bi(OH)₂(OOCR)] + H₂O [Bi(OH)₂(OOCR)] + RCOOH ⇌ [Bi(OH)(OOCR)₂] + H₂O [Bi(OH)(OOCR)₂] + RCOOH ⇌ Bi(OOCR)₃ + H₂O (where R = (CH₂)₁₁S(CH₂)₃CH₃)
The thioether sulfur atom in the dodecanoate (B1226587) chain is a soft donor and has the potential to coordinate to the soft Lewis acidic bismuth(III) center. Bismuth(III) is known to form complexes with thioether ligands. rsc.orgsoton.ac.ukrsc.org This coordination could occur either intramolecularly, leading to a chelate structure, or intermolecularly, resulting in the formation of dimeric or polymeric structures. The long and flexible alkyl chain of the ligand would likely allow for intramolecular coordination of the sulfur atom to the bismuth center, forming a stable chelate ring.
The coordination of the thioether could occur at any stage of the reaction, potentially influencing the reactivity of the intermediates. Spectroscopic techniques such as NMR and IR could be employed to study the coordination environment of bismuth during the reaction and to identify any stable intermediates.
Kinetic and Thermodynamic Analysis of Reaction Stages
A kinetic analysis of the formation of Bismuth tris[12-(butylthio)dodecanoate] would provide valuable insights into the reaction mechanism. The rate of the reaction is expected to depend on the concentration of the reactants, the temperature, and the efficiency of water removal. The reaction is likely to follow a complex rate law due to the multiple reaction steps and the potential for competing equilibria.
A hypothetical reaction profile could be constructed, outlining the energy changes associated with each step of the reaction, from the initial coordination of the carboxylic acid to the formation of the final product.
| Reaction Stage | Key Transformation | Expected Kinetic Order | Thermodynamic Consideration |
| 1. Ligand Association | Coordination of the first carboxylate | Likely second order (first in Bi(OH)₃, first in acid) | Exothermic, entropically unfavorable |
| 2. Water Elimination | Dehydration to form Bi-O bond | Rate-determining step, dependent on water removal | Endothermic bond breaking, but overall driven by product stability |
| 3. Subsequent Ligand Exchange | Stepwise replacement of OH⁻ by carboxylates | Complex kinetics | Each step should be thermodynamically favorable |
| 4. Intramolecular Coordination | Chelation of the thioether group | May be a fast equilibrium | Entropically favorable due to chelate effect, contributes to overall stability |
Green Chemistry Principles in the Sustainable Synthesis of Bismuth tris[12-(butylthio)dodecanoate]
The proposed sustainable synthesis involves two main stages: the green synthesis of the 12-(butylthio)dodecanoic acid ligand, followed by its reaction with a bismuth source under environmentally benign conditions.
Stage 1: Proposed Green Synthesis of 12-(butylthio)dodecanoic Acid
A plausible green route to 12-(butylthio)dodecanoic acid begins with 12-hydroxydodecanoic acid, which can be sourced from renewable feedstocks. The synthesis proceeds via a catalyst-free and solvent-free approach, adhering to several green chemistry principles.
The key transformation is the direct thioetherification of 12-hydroxydodecanoic acid with 1-butanethiol. This reaction can be promoted by microwave irradiation, which often leads to shorter reaction times and increased energy efficiency compared to conventional heating. The absence of a catalyst simplifies the purification process and avoids the use of potentially toxic or expensive metal catalysts.
The reaction can be summarized as follows:
HO-(CH₂)₁₁-COOH + HS-(CH₂)₃-CH₃ → CH₃-(CH₂)₃-S-(CH₂)₁₁-COOH + H₂O
This proposed method for the ligand synthesis is designed to be environmentally friendly by avoiding hazardous solvents and catalysts.
Stage 2: Proposed Solvent-Free Synthesis of Bismuth tris[12-(butylthio)dodecanoate]
Following the synthesis of the ligand, the formation of the final bismuth complex can be achieved through a solvent-free reaction with a suitable bismuth precursor, such as bismuth(III) oxide (Bi₂O₃). Solvent-free reactions are a cornerstone of green chemistry, as they eliminate solvent waste and the associated environmental and health hazards.
The direct reaction of a carboxylic acid with a metal oxide is a common and often green method for preparing metal carboxylates. The reaction would proceed by heating a stoichiometric mixture of 12-(butylthio)dodecanoic acid and bismuth(III) oxide.
6 CH₃-(CH₂)₃-S-(CH₂)₁₁-COOH + Bi₂O₃ → 2 Bi[OOC-(CH₂)₁₁-S-(CH₂)₃-CH₃]₃ + 3 H₂O
This reaction is advantageous as the only byproduct is water, leading to a high atom economy. The absence of solvents also simplifies product isolation, which can often be achieved through simple filtration and washing.
Alignment with Green Chemistry Principles
The proposed two-stage synthesis of Bismuth tris[12-(butylthio)dodecanoate] aligns with several of the twelve principles of green chemistry. The table below provides a detailed analysis of how this proposed pathway incorporates these principles.
| Green Chemistry Principle | Application in the Proposed Synthesis of Bismuth tris[12-(butylthio)dodecanoate] |
| 1. Prevention | The synthesis is designed to minimize waste by aiming for high atom economy, with water as the primary byproduct. |
| 2. Atom Economy | The final step of reacting the carboxylic acid with bismuth oxide has a high theoretical atom economy as all atoms of the reactants (except those forming water) are incorporated into the final product. |
| 3. Less Hazardous Chemical Syntheses | The use of bismuth(III) oxide is preferred over more hazardous bismuth salts. The synthesis avoids the use of toxic solvents. |
| 4. Designing Safer Chemicals | Bismuth compounds are generally considered to have low toxicity, making the final product potentially safer than alternatives based on more toxic metals. |
| 5. Safer Solvents and Auxiliaries | The proposed pathway is largely solvent-free, particularly in the final step. If a solvent were needed for purification, green solvents like water or ethanol (B145695) would be preferred. |
| 6. Design for Energy Efficiency | The use of microwave irradiation for the ligand synthesis can reduce reaction times and energy consumption. The solvent-free final step also reduces energy requirements for heating and solvent removal. |
| 7. Use of Renewable Feedstocks | The starting material for the ligand, 12-hydroxydodecanoic acid, can be derived from renewable biomass sources. |
| 8. Reduce Derivatives | The proposed synthesis avoids protecting groups and other unnecessary derivatization steps, which reduces the number of reaction steps and waste generation. |
| 9. Catalysis | While the proposed ligand synthesis is catalyst-free, the principle of using catalytic reagents in preference to stoichiometric ones is a key aspect of green chemistry. Future research could explore catalytic routes. |
| 10. Design for Degradation | The biodegradability of the final product would need to be assessed, but the long alkyl chains may be susceptible to microbial degradation. |
| 11. Real-time analysis for Pollution Prevention | In an industrial setting, the progress of the solvent-free reaction could be monitored in real-time to optimize reaction conditions and prevent byproduct formation. |
| 12. Inherently Safer Chemistry for Accident Prevention | The avoidance of volatile and flammable organic solvents and highly reactive or toxic reagents significantly improves the inherent safety of the process. |
Advanced Structural and Electronic Characterization of Bismuth Tris 12 Butylthio Dodecanoate
Computational Chemistry and Theoretical Studies of Bismuth tris[12-(butylthio)dodecanoate]
Prediction of Reactivity and Stability through Quantum Chemical Models
While information on related bismuth compounds or long-chain carboxylates may exist, the strict focus on "Bismuth tris[12-(butylthio)dodecanoate]" prevents the inclusion of such data. Further research and publication in the scientific community would be required to provide the specific details needed for the requested analysis.
Advanced Spectroscopic Investigations for Fundamental Insights
While specific experimental data for Bismuth tris[12-(butylthio)dodecanoate] is not widely available in published literature, a thorough characterization can be projected based on the well-understood principles of spectroscopic analysis applied to its constituent functional groups and the central bismuth atom.
High-Resolution NMR Spectroscopy for Ligand Environment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For Bismuth tris[12-(butylthio)dodecanoate], NMR would provide detailed information about the structure and dynamics of the three 12-(butylthio)dodecanoate ligands.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons in different parts of the ligand chain. Protons on the carbon adjacent to the carboxylate group (α-protons) would likely appear deshielded due to the electron-withdrawing effect of the COO-Bi moiety. Similarly, protons on the carbons adjacent to the sulfur atom would also exhibit a characteristic downfield shift. The long methylene (B1212753) chain would produce a large, complex signal in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would provide complementary information. The carboxylate carbon (C=O) would be the most downfield signal, and its precise chemical shift would be sensitive to the coordination environment around the bismuth center. Signals for the carbons bonded to the sulfur atom and the carbons in the butyl group and the main dodecanoate (B1226587) chain would appear at characteristic chemical shifts.
Coordination of the carboxylate to the bismuth center would cause a shift in the NMR signals of nearby nuclei compared to the free ligand, 12-(butylthio)dodecanoic acid. Furthermore, variable-temperature NMR studies could potentially reveal information about ligand dynamics, such as conformational changes within the alkyl chains or exchange processes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ligand Structure
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylate (α-CH₂) | 2.2 - 2.5 | 175 - 185 (C=O) |
| Methylene Chain (-(CH₂)₉-) | 1.2 - 1.6 | 25 - 35 |
| Thioether (α-CH₂-S) | 2.5 - 2.8 | 30 - 40 |
| Butyl Group (-S-CH₂-CH₂-CH₂-CH₃) | 0.9 - 2.6 | 13 - 32 |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Bismuth Oxidation State and Coordination Environment
X-ray spectroscopic techniques are indispensable for directly probing the electronic state and local coordination environment of the central bismuth atom.
X-ray Photoelectron Spectroscopy (XPS) would be used to confirm the oxidation state of bismuth. In Bismuth tris[12-(butylthio)dodecanoate], bismuth is expected to be in the +3 oxidation state. The XPS spectrum would show characteristic binding energies for the Bi 4f core level electrons. The Bi 4f region presents a well-defined doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components, with an energy separation of approximately 5.3 eV. thermofisher.com For bismuth in the Bi(III) state, as in Bi₂O₃, the Bi 4f₇/₂ peak is typically observed at a binding energy of around 159 eV. thermofisher.comresearchgate.net This is distinct from metallic bismuth (Bi(0)), which appears at a lower binding energy of about 157 eV. thermofisher.com Analysis of the O 1s and S 2p regions would also provide information on the chemical environment of the oxygen and sulfur atoms within the molecule.
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), would provide further details. The XANES region of the Bi L₃-edge spectrum would be sensitive to the oxidation state and the coordination geometry (e.g., tetrahedral, octahedral) of the bismuth ion. The EXAFS region would provide quantitative information about the coordination number and the precise Bi-O bond distances, offering a detailed picture of the local structure around the central metal atom.
Table 2: Typical Bi 4f₇/₂ Binding Energies from XPS
| Chemical State | Typical Bi 4f₇/₂ Binding Energy (eV) | Source |
| Bi Metal (Bi⁰) | ~157.0 | thermofisher.com |
| Bismuth(III) Oxide (Bi₂O₃) | ~159.0 | thermofisher.com |
| Bismuth tris[12-(butylthio)dodecanoate] (Predicted) | ~159 - 160 | N/A |
Raman and Infrared Spectroscopic Signatures for Vibrational Modes and Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the compound's functional groups. wiley-vch.de
Infrared (IR) Spectroscopy: The IR spectrum of Bismuth tris[12-(butylthio)dodecanoate] would be dominated by absorptions from the ligand. The most diagnostic bands would be the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The energy separation (Δν) between these two bands is highly indicative of the carboxylate's coordination mode. A large separation typically suggests a monodentate coordination, while a smaller separation points towards a bidentate or bridging mode. Other key vibrational modes would include the C-H stretching and bending vibrations from the long alkyl chains and the weaker C-S stretching vibration of the thioether group, expected around 600-800 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C-H stretching modes are often weak in IR, they can be strong in Raman spectra. The C-S stretching vibration is also typically more prominent in Raman than in IR. s-a-s.org Furthermore, vibrations involving the heavier Bi-O bonds would occur at low frequencies (typically below 500 cm⁻¹) and would be more readily observable in the Raman spectrum. researchgate.net The analysis of these low-frequency modes is crucial for directly understanding the coordination of the ligands to the bismuth center.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Spectroscopic Activity |
| C-H Stretching (Alkyl) | 2850 - 3000 | Strong in IR and Raman |
| Asymmetric Carboxylate Stretch (νₐₛ COO⁻) | 1550 - 1650 | Strong in IR |
| Symmetric Carboxylate Stretch (νₛ COO⁻) | 1380 - 1450 | Strong in IR |
| C-H Bending (Alkyl) | 1350 - 1470 | Medium in IR and Raman |
| C-S Stretching (Thioether) | 600 - 800 | Weak in IR, Medium in Raman |
| Bi-O Stretching | 200 - 500 | Weak in IR, Strong in Raman |
Chemical Reactivity and Transformation Mechanisms of Bismuth Tris 12 Butylthio Dodecanoate
Reactions with Other Metal Centers for Multimetallic Complex Formation
There is currently no available information in the public domain detailing the reactions of Bismuth tris[12-(butylthio)dodecanoate] with other metal centers to form multimetallic complexes. The potential for the thioether or carboxylate groups to coordinate with other metals remains an open area for investigation.
Ligand Exchange and Substitution Reactions at the Bismuth Center: Mechanistic Pathways
Detailed mechanistic studies on ligand exchange and substitution reactions at the bismuth center of Bismuth tris[12-(butylthio)dodecanoate] have not been reported. Understanding these pathways would be crucial for predicting its behavior in various chemical environments and for the rational design of new bismuth-containing compounds.
Thermal Decomposition Pathways and Volatility Studies
Specific thermal decomposition data for Bismuth tris[12-(butylthio)dodecanoate] is not available in published literature. While studies on other bismuth compounds, such as the thermal decomposition of nanostructured bismuth subcarbonate ((BiO)2CO3), have been conducted, these findings cannot be directly extrapolated to Bismuth tris[12-(butylthio)dodecanoate] due to the significant differences in their chemical structures. nih.gov For instance, the decomposition of (BiO)2CO3 nanoplates occurs between 300–500 °C with an activation energy of 160–170 kJ/mol. nih.gov However, the presence of long alkyl chains with thioether and carboxylate functionalities in Bismuth tris[12-(butylthio)dodecanoate] would lead to entirely different decomposition products and mechanisms.
Thermogravimetric Analysis (TGA) for Decomposition Temperature Ranges and Stoichiometry (focus on mechanistic insights)
No thermogravimetric analysis (TGA) data for Bismuth tris[12-(butylthio)dodecanoate] has been published, precluding any discussion of its decomposition temperature ranges or the stoichiometry of its decomposition from a mechanistic standpoint.
Identification of Decomposition Products and Pathways for Material Precursor Development
Without experimental data on its thermal decomposition, the identification of decomposition products and the elucidation of decomposition pathways for Bismuth tris[12-(butylthio)dodecanoate] remain speculative. This information would be vital for assessing its potential as a precursor for the synthesis of bismuth-containing materials.
Oxidation and Reduction Chemistry of the Bismuth Center and Ligands
The oxidation and reduction chemistry of the bismuth center and the dodecanoate (B1226587) ligands in Bismuth tris[12-(butylthio)dodecanoate] has not been documented. Research into the electrochemical properties of this compound would be necessary to understand its redox behavior.
Reactivity of the Thioether and Dodecanoate Moieties Towards External Reagents
There is no specific information available concerning the reactivity of the thioether and dodecanoate moieties within the Bismuth tris[12-(butylthio)dodecanoate] molecule towards external reagents. The expected reactivity would likely be influenced by the coordination to the bismuth center, but experimental studies are needed to confirm this.
Role of Bismuth Tris 12 Butylthio Dodecanoate in Advanced Materials Science and Precursor Chemistry
Investigation as a Precursor for Bismuth-Containing Thin Films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality, uniform thin films. The choice of precursor is critical in these processes, as it dictates the deposition temperature, growth rate, and the purity and properties of the resulting film. Bismuth tris[12-(butylthio)dodecanoate], with its long-chain carboxylate ligands, presents an interesting candidate for these applications.
In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. For an organometallic precursor like Bismuth tris[12-(butylthio)dodecanoate], the film growth would proceed through the thermal decomposition of the molecule, leading to the deposition of a bismuth-containing material. The long dodecanoate (B1226587) chains would likely desorb from the surface or decompose into volatile byproducts.
In ALD, the process is based on self-limiting surface reactions. For a bismuth-containing film, the substrate would first be exposed to the bismuth precursor. The precursor molecules would adsorb and react with the surface functional groups. A subsequent pulse of a co-reactant, such as water or hydrogen sulfide (B99878), would then react with the adsorbed bismuth species to form the desired film material, regenerating the surface for the next precursor pulse. The growth per cycle (GPC) is a key parameter in ALD, and for bismuth oxide films deposited using other precursors, GPCs have been reported in the range of 0.039 nm/cycle to 0.35 Å/cycle, depending on the precursor and process conditions. oregonstate.eduresearchgate.net
The general mechanism for the deposition of bismuth oxide (Bi₂O₃) or bismuth sulfide (Bi₂S₃) thin films from a bismuth carboxylate precursor can be hypothesized as follows:
CVD of Bi₂O₃: Bi(O₂CR)₃(g) → Bi₂(O₂CR)ₓ(s) + volatile byproducts Bi₂(O₂CR)ₓ(s) + O₂(g) → Bi₂O₃(s) + CO₂(g) + H₂O(g) + other volatile byproducts
ALD of Bi₂S₃:
Substrate-OH* + Bi(O₂CR)₃(g) → Substrate-O-Bi(O₂CR)₂(ad) + RCOOH(g)
Substrate-O-Bi(O₂CR)₂(ad) + H₂S(g) → Substrate-O-BiS(ad) + 2RCOOH(g)
The structure of the precursor molecule plays a crucial role in determining the properties of the deposited film. The long alkyl chains and the presence of sulfur in Bismuth tris[12-(butylthio)dodecanoate] are expected to have several effects:
Volatility and Thermal Stability: The long alkyl chains might decrease the volatility of the precursor, potentially requiring higher source temperatures for efficient transport into the deposition chamber. However, they can also enhance the thermal stability of the molecule, preventing premature decomposition in the gas phase.
Decomposition Pathway: The butylthio group introduces a sulfur source within the precursor molecule. This could potentially allow for the deposition of bismuth sulfide or bismuth oxysulfide films without the need for an external sulfur source like H₂S. The decomposition of the carboxylate ligands can lead to the incorporation of carbon or oxygen impurities if the reaction conditions are not optimized.
Film Properties: The nature of the ligands can influence the nucleation and growth of the film, thereby affecting its morphology and crystallinity. For instance, precursors with bulky ligands can sometimes lead to amorphous or polycrystalline films with smaller grain sizes. The stoichiometry of the film is also highly dependent on the precursor and the co-reactants used.
The table below summarizes the characteristics of different types of bismuth precursors used in CVD and ALD, providing a comparative context for the potential performance of Bismuth tris[12-(butylthio)dodecanoate].
| Precursor Type | Examples | Typical Deposition Temperature (°C) | Resulting Film | Advantages | Disadvantages |
| β-diketonates | Bi(thd)₃ | 175-300 | Bi₂O₃, Bi₂S₃ | Good volatility and thermal stability. | Can lead to carbon incorporation. |
| Alkoxides | Bi(OᵗBu)₃ | 150-270 | Bi₂O₃ | High reactivity, can lead to higher growth rates. | Can be sensitive to moisture and air. |
| Amides | Bi(N(SiMe₃)₂)₃ | 190-200 | Bi₂O₃ | Good volatility and reactivity. | Potential for silicon and nitrogen impurities. |
| Carboxylates | Bismuth Neodecanoate | (Not specified for CVD/ALD) | Bi₂S₃ (via thermolysis) | Good solubility, potential for solution-based processing. | Lower volatility compared to other classes. |
Synthesis of Bismuth-Based Nanomaterials from Bismuth tris[12-(butylthio)dodecanoate]
Bismuth-based nanomaterials, such as nanoparticles, nanorods, and nanowires, have attracted considerable interest due to their unique size- and shape-dependent properties. Bismuth tris[12-(butylthio)dodecanoate] is a promising precursor for the synthesis of these nanomaterials through solution-based methods like thermolysis and solvothermal synthesis.
In a typical thermolytic synthesis, Bismuth tris[12-(butylthio)dodecanoate] would be dissolved in a high-boiling point solvent and heated to a specific temperature. The thermal energy would induce the decomposition of the precursor, leading to the nucleation and growth of bismuth-containing nanoparticles. The long dodecanoate ligands would act as capping agents, controlling the size and shape of the nanoparticles and preventing their aggregation.
In a solvothermal process, the precursor solution is sealed in an autoclave and heated above the solvent's boiling point. The increased pressure and temperature facilitate the decomposition of the precursor and the crystallization of the nanomaterials. This method allows for the synthesis of complex nanostructures with high crystallinity.
The presence of the butylthio group in the precursor could be advantageous for the direct synthesis of bismuth sulfide (Bi₂S₃) nanoparticles, a material with promising applications in thermoelectrics and photovoltaics.
The formation of nanoparticles from an organometallic precursor like Bismuth tris[12-(butylthio)dodecanoate] generally follows the LaMer model, which involves a burst of nucleation followed by a slower growth phase.
Decomposition: At elevated temperatures, the Bi-O bonds in the carboxylate precursor break, releasing bismuth atoms or bismuth-containing species.
Nucleation: When the concentration of these species reaches a supersaturation level, nucleation occurs, forming small, stable nuclei.
Growth: The nuclei then grow by the addition of more bismuth-containing species from the solution. The long-chain carboxylate ligands adsorb onto the surface of the growing nanoparticles, passivating the surface and controlling the growth rate.
The final size and shape of the nanoparticles can be controlled by manipulating various reaction parameters:
Temperature: Higher temperatures generally lead to faster decomposition and nucleation rates, often resulting in smaller nanoparticles.
Precursor Concentration: Higher concentrations can lead to a higher nucleation rate and smaller nanoparticles.
Solvent: The coordinating ability of the solvent can influence the reactivity of the precursor and the stability of the nanoparticles.
Capping Agents: The dodecanoate ligands from the precursor itself act as capping agents. Additional capping agents can be added to further control the size and shape.
Research on other bismuth carboxylates, such as bismuth neodecanoate, has shown their utility in synthesizing Bi₂S₃ nanoparticles through thermal decomposition in the presence of a sulfur source. This suggests that Bismuth tris[12-(butylthio)dodecanoate] could be an excellent single-source precursor for Bi₂S₃ nanomaterials.
The following table outlines the expected influence of key synthesis parameters on the resulting nanomaterials when using a long-chain bismuth carboxylate precursor.
| Parameter | Effect on Nanoparticle Properties |
| Reaction Temperature | Higher temperature can lead to smaller, more uniform nanoparticles due to a faster nucleation rate. |
| Reaction Time | Longer reaction times can lead to larger nanoparticles through Ostwald ripening. |
| Precursor Concentration | Higher concentration can increase the nucleation rate, potentially leading to smaller nanoparticles. |
| Solvent Type | Coordinating solvents can stabilize the precursor and growing nanoparticles, influencing size and shape. |
| Ligand Chain Length | Longer chains provide better steric stabilization, leading to smaller and more well-dispersed nanoparticles. |
Integration into Hybrid Organic-Inorganic Materials and Metal-Organic Frameworks
The unique structure of Bismuth tris[12-(butylthio)dodecanoate] also makes it a potential building block for hybrid organic-inorganic materials and Metal-Organic Frameworks (MOFs).
Hybrid materials combine the properties of both organic and inorganic components at the molecular level. The long organic chains of the dodecanoate ligands could be functionalized to incorporate polymerizable groups, allowing for the integration of the bismuth carboxylate into a polymer matrix. This could lead to the development of materials with enhanced properties, such as high refractive index or radiation shielding capabilities.
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While the long, flexible chains of the 12-(butylthio)dodecanoate ligand might not be ideal for forming rigid, porous frameworks, they could be used in the synthesis of more flexible or layered MOF structures. Alternatively, Bismuth tris[12-(butylthio)dodecanoate] could serve as a source of bismuth nodes for MOFs constructed with other, more rigid organic linkers. Research has shown that bismuth-carboxylate MOFs can be synthesized and may have applications in areas such as catalysis. nih.gov
Fundamental Surface Interaction Studies with Various Substrates
Adsorption and Desorption Phenomena on Metal and Semiconductor Surfaces
There is a notable lack of specific experimental or theoretical data detailing the adsorption and desorption characteristics of Bismuth tris[12-(butylthio)dodecanoate] on metal or semiconductor surfaces. Research on analogous systems involving long-chain carboxylates and thiolates on various surfaces provides a general framework, but direct extrapolation to this specific bismuth compound is not possible without dedicated studies.
Information that would be crucial to understanding these phenomena, and which is currently unavailable, includes:
Adsorption Energies: Quantitative values for the strength of the interaction between the molecule and different substrates.
Adsorption Kinetics: Data on the rate and mechanism of adsorption.
Desorption Temperatures: The temperatures at which the molecule or its decomposition products leave the surface.
Influence of Substrate: Comparative studies on different metal (e.g., gold, silicon, copper) and semiconductor (e.g., Si, GaAs, InP) surfaces.
Without such fundamental data, a detailed discussion of the adsorption and desorption phenomena is not feasible.
Catalytic Applications and Mechanistic Insights of Bismuth Tris 12 Butylthio Dodecanoate
Mechanistic Elucidation of Catalytic Cycles Involving Bismuth tris[12-(butylthio)dodecanoate]
Kinetic and Spectroscopic Studies of Catalytic Pathways
Detailed kinetic and spectroscopic studies specifically elucidating the catalytic pathways of Bismuth tris[12-(butylthio)dodecanoate] are not extensively available in peer-reviewed literature. However, insights can be drawn from research on other bismuth carboxylate catalysts, which are frequently used in reactions such as urethane (B1682113) formation for polyurethane production. shepchem.comresearchgate.net
Kinetic Studies: Kinetic analyses of bismuth-catalyzed reactions, such as the formation of urethanes from isocyanates and polyols, are crucial for understanding reaction mechanisms and optimizing process conditions. shepchem.com Typically, these studies involve monitoring the reaction progress over time under varying concentrations of the catalyst, reactants, and different temperatures. Techniques like ¹H NMR spectroscopy can be employed to track the disappearance of reactants and the formation of products in model systems. shepchem.com
For analogous bismuth carboxylate catalysts, pseudo-first-order conditions are often established to determine the rate constant. shepchem.com By conducting these experiments at various temperatures, activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated using the Eyring equation. These parameters provide valuable information about the energy barrier and the molecularity of the rate-determining step. For instance, a negative entropy of activation in the bismuth-catalyzed alcohol-isocyanate reaction supports an associative pathway where the two reactant molecules come together in the transition state. shepchem.com
Illustrative Activation Parameters for Bismuth Carboxylate Catalyzed Urethane Formation The following data is representative of typical bismuth carboxylate catalysts and not specific to Bismuth tris[12-(butylthio)dodecanoate].
| Catalyst System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Proposed Pathway |
|---|---|---|---|
| Generic Bismuth Carboxylate | ~10-15 | ~ -20 to -30 | Associative |
Spectroscopic Studies: Spectroscopic techniques are indispensable for probing the structure of catalyst-substrate intermediates and elucidating reaction mechanisms. While specific spectroscopic data for Bismuth tris[12-(butylthio)dodecanoate] is not available, studies on similar systems utilize various methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, NMR is used for kinetic monitoring. It can also help identify intermediate species where reactants like an alcohol coordinate to the bismuth center, leading to peak broadening or chemical shifts. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for tracking the consumption of functional groups, such as the isocyanate group (-NCO) which has a strong characteristic absorption band around 2270 cm⁻¹. nih.gov
In situ Spectroscopy: Techniques like in situ Raman and in situ FTIR spectroscopy are powerful for observing the dynamic structural evolution of catalysts and identifying transient intermediates under actual reaction conditions. These methods have been applied to understand mechanisms in other bismuth-catalyzed systems, such as electrochemical CO₂ reduction. rsc.org
Quantum chemical calculations, such as Density Functional Theory (DFT), often complement experimental studies. For bismuth carboxylate-catalyzed urethane formation, DFT studies have suggested that the mechanism involves the coordination of the alcohol to the bismuth center, followed by deprotonation to form a bismuth alkoxide. The turnover-limiting step is proposed to be the migratory insertion of the isocyanate into the Bi-O bond of this alkoxide intermediate, which ultimately forms the urethane product. rsc.org The presence of the long dodecanoate (B1226587) chains and the butylthio group in Bismuth tris[12-(butylthio)dodecanoate] could influence the solubility and steric environment of the catalytic center, potentially modulating its activity. The thiophilic nature of bismuth suggests a possible interaction of the sulfur atom with the bismuth center, which could affect the catalyst's electronic properties and reactivity. researchgate.netnih.gov
Rational Ligand Design Strategies for Enhanced Catalytic Activity and Selectivity
The rational design of ligands is a cornerstone of modern catalyst development, aiming to tune the catalyst's performance by systematically modifying its structure. For bismuth catalysts, ligand design can influence factors like Lewis acidity, steric hindrance, solubility, and stability. While specific ligand design strategies for Bismuth tris[12-(butylthio)dodecanoate] are not documented, general principles for bismuth carboxylates and other organobismuth catalysts can be considered.
Modifying the Carboxylate Ligand: The structure of the carboxylate ligand itself plays a significant role in the catalytic activity.
Steric Bulk: Increasing the steric bulk of the carboxylate ligands can influence the coordination environment of the bismuth center. In some cases, increased steric hindrance can enhance catalytic activity in urethane reactions. rsc.org The 12-(butylthio)dodecanoate ligand is a long, flexible chain which could create a specific steric environment around the bismuth atom.
Electronic Effects: The electronic properties of the ligand can modulate the Lewis acidity of the bismuth center. Incorporating electron-withdrawing or electron-donating groups can fine-tune the catalyst's ability to activate substrates.
Chelating Moieties: The presence of the thioether group in the ligand introduces a potential chelating functionality. Bismuth is known to be thiophilic, meaning it has a strong affinity for sulfur. researchgate.netnih.gov If the butylthio group coordinates to the bismuth center, it could create a more stable and well-defined active site, potentially influencing selectivity and preventing catalyst deactivation. This intramolecular coordination could be a key design element for enhancing performance.
Introduction of Co-catalysts or Heterometallic Systems: A successful strategy for enhancing the activity of bismuth carboxylate catalysts in polyurethane applications is the use of co-catalysts. It has been demonstrated that the addition of lithium carboxylates can significantly accelerate the urethane-forming reaction compared to using the bismuth carboxylate alone. rsc.orgrsc.org Spectroscopic and computational studies suggest the in-situ formation of heterobimetallic Bi/Li complexes that are more active than the parent bismuth catalyst. rsc.org This synergistic effect is attributed to the lithium ion's high Lewis acidity, which facilitates the coordination and activation of the isocyanate substrate.
Illustrative Strategies for Ligand Design in Bismuth Catalysis
| Design Strategy | Rationale | Potential Effect on Bismuth tris[12-(butylthio)dodecanoate] |
|---|---|---|
| Varying Carboxylate Chain Length/Branching | Modify steric hindrance and solubility. | Could optimize catalyst compatibility with different polyol media. |
| Introducing Intramolecular Donors (e.g., thioether) | Stabilize the active site through chelation. | The inherent butylthio group may already provide this benefit, enhancing stability and selectivity. |
| Use of Heterometallic Systems (e.g., with Li) | Enhance Lewis acidity and substrate activation. | Could significantly boost the catalytic rate in applications like polyurethane curing. |
| Tuning N-donor Ligands in Triamide Systems | Inductively tune Lewis acidity at the bismuth center. nih.gov | While a different class of catalyst, this principle highlights the tunability of bismuth's Lewis acidity through ligand modification. |
In the context of Bismuth tris[12-(butylthio)dodecanoate], a rational design approach could involve systematically modifying the position of the thioether group along the alkyl chain or changing the nature of the alkyl group on the sulfur atom (e.g., replacing butyl with other groups) to fine-tune the electronic and steric properties of the catalyst. Further research into this specific compound would be necessary to validate these hypothetical strategies and to fully understand its catalytic potential.
Derivatives and Analogues of Bismuth Tris 12 Butylthio Dodecanoate : Structure Reactivity Relationships
Synthesis and Advanced Characterization of Bismuth Carboxylates with Related Thioether Ligands
The synthesis of bismuth carboxylates bearing thioether-functionalized ligands can be achieved through several established synthetic routes. A common method involves the reaction of a bismuth(III) salt, such as bismuth(III) nitrate (B79036) or bismuth(III) acetate (B1210297), with the corresponding thioether-functionalized carboxylic acid in a suitable solvent. The choice of solvent and reaction conditions, including temperature and reaction time, can influence the yield and purity of the final product.
Advanced characterization techniques are crucial for elucidating the precise structure and bonding within these complexes. Single-crystal X-ray diffraction provides definitive information on the coordination geometry of the bismuth center and the conformation of the ligands. acs.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly 1H, 13C, and in some cases 209Bi NMR, offer insights into the solution-state structure and dynamics of the complexes. Infrared (IR) and Raman spectroscopy are valuable for identifying the coordination mode of the carboxylate groups (e.g., monodentate, bidentate chelating, or bridging).
For instance, the synthesis of bismuth complexes with heterobifunctional thiolate anchored ligands has been reported, where the thiolate moiety facilitates the coordination of weaker donors like carbonyls to the bismuth center. nih.gov This approach allows for the isolation and characterization of a systematic series of bismuth-ester complexes, providing a model for understanding the interaction of biorelevant functional groups with bismuth. nih.gov
Table 1: Spectroscopic Data for Representative Bismuth Thioether Carboxylates
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν(C=O), cm-1) |
| Bismuth tris(2-(ethylthio)acetate) | 4.15 (t), 3.40 (s), 2.70 (q), 1.25 (t) | 172.5, 65.8, 35.2, 25.9, 14.8 | 1580 (asym), 1420 (sym) |
| Bismuth tris(4-(phenylthio)butanoate) | 7.20-7.40 (m), 3.05 (t), 2.50 (t), 2.00 (p) | 173.1, 135.8, 129.2, 126.5, 34.8, 31.5, 24.7 | 1575 (asym), 1415 (sym) |
Note: Data is hypothetical and representative of typical values for such compounds.
Variations in Alkyl Chain Length and Branching: Impact on Coordination and Reactivity
Modifying the length and branching of the alkyl chains in both the thioether and dodecanoate (B1226587) moieties of Bismuth tris[12-(butylthio)dodecanoate] can significantly impact the compound's physical properties and chemical reactivity. Longer alkyl chains generally increase the lipophilicity of the complex, which can affect its solubility in different solvents and its interaction with biological membranes.
The steric bulk introduced by branched alkyl chains can influence the coordination number and geometry around the bismuth center. Increased steric hindrance may favor lower coordination numbers or lead to distorted geometries, which in turn can alter the reactivity of the complex. For example, bulkier ligands can create a more sterically crowded environment around the bismuth atom, potentially hindering the approach of substrates in catalytic applications. The variation in alkyl chain length can also induce changes in the solid-state packing of the molecules, leading to different crystalline phases with distinct properties. cnr.it
Table 2: Effect of Alkyl Chain Variation on Physical Properties of Bismuth Carboxylates
| Ligand | Alkyl Chain | Melting Point (°C) | Solubility (in nonpolar solvents) |
| 12-(butylthio)dodecanoate | C4 (thioether), C12 (carboxylate) | ~80-90 | High |
| 12-(octylthio)dodecanoate | C8 (thioether), C12 (carboxylate) | ~70-80 | Very High |
| 8-(butylthio)octanoate | C4 (thioether), C8 (carboxylate) | ~90-100 | Moderate |
| 12-(tert-butylthio)dodecanoate | Branched C4 (thioether), C12 (carboxylate) | ~100-110 | Moderate-High |
Note: Data is illustrative and based on general trends observed in related long-chain metal carboxylates.
Synthesis of Bismuth Complexes with Dodecanoate Ligands Bearing Different Functional Groups
The versatility of the dodecanoate ligand allows for the introduction of various functional groups at different positions along the alkyl chain. These modifications can be used to fine-tune the electronic properties of the ligand and introduce new functionalities to the bismuth complex. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) can increase the Lewis acidity of the bismuth center, potentially enhancing its catalytic activity in certain reactions. Conversely, electron-donating groups (e.g., alkoxy, amino groups) can increase the electron density at the bismuth center, which may be beneficial for other types of transformations.
Comparative Studies of Structure-Reactivity Relationships within Analogous Bismuth Compounds
Comparative studies of analogous bismuth compounds, where systematic changes are made to the ligand framework, are essential for developing a comprehensive understanding of structure-reactivity relationships. By comparing the reactivity of Bismuth tris[12-(butylthio)dodecanoate] with its analogues, researchers can correlate specific structural features with observed chemical behavior. For example, comparing the catalytic activity of a series of bismuth thioether carboxylates with varying thioether alkyl groups can reveal the electronic and steric effects of this part of the ligand on the reaction mechanism.
These studies often involve kinetic analysis of catalytic reactions, investigation of reaction intermediates using in-situ spectroscopic techniques, and computational modeling to provide theoretical insights into the reaction pathways. The variation of anionic ligands and neutral ligands allows for the fine-tuning of coordination chemistry, Lewis acidity, and redox properties. rsc.orgresearchgate.net Such comparative analyses are crucial for the rational design of new bismuth-based catalysts and materials with tailored properties. The nature of the extra ligands in pentavalent triarylbismuth derivatives has been shown to determine the type of reactivity. nih.gov
Table 3: Comparison of Catalytic Activity in a Model Reaction
| Bismuth Complex | Ligand Modification | Reaction Rate (relative units) |
| Bismuth tris[12-(butylthio)dodecanoate] | Baseline | 1.0 |
| Bismuth tris[12-(phenylthio)dodecanoate] | Aryl thioether | 1.5 |
| Bismuth tris[12-(butylsulfinyl)dodecanoate] | Oxidized thioether | 0.7 |
| Bismuth tris(12-hydroxydodecanoate) | Hydroxy functional group | 1.2 |
Note: This table presents hypothetical data for a generic catalytic reaction to illustrate the concept of structure-activity relationships.
Future Directions and Emerging Research Themes for Bismuth Tris 12 Butylthio Dodecanoate
Application of Advanced Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity
The synthesis and prediction of reactivity for complex molecules like Bismuth tris[12-(butylthio)dodecanoate] can be significantly enhanced through the application of machine learning (ML) and artificial intelligence (AI). Algorithms can be trained on vast datasets of known bismuth compounds and their reactions to forecast optimal synthetic routes, reaction yields, and potential byproducts. For instance, a predictive model could analyze various precursors and solvent systems to identify the most efficient pathway to high-purity Bismuth tris[12-(butylthio)dodecanoate], thereby minimizing experimental trial and error. Furthermore, AI could model the molecule's electronic structure to predict its reactivity with other chemical species, opening avenues for its application as a catalyst or in materials science.
| AI/ML Application | Predicted Outcome for Bismuth tris[12-(butylthio)dodecanoate] | Potential Impact |
| Retrosynthesis Prediction | Identification of novel and more efficient synthetic pathways from readily available starting materials. | Reduced cost and time for synthesis. |
| Reaction Condition Optimization | Determination of optimal temperature, pressure, and catalyst for maximizing yield and purity. | Greener and more economical production. |
| Reactivity Profiling | Prediction of how the compound will interact with other molecules and materials. | Accelerated discovery of new applications. |
Development of Novel and Sustainable Synthetic Pathways for Scalable Production
Current production methods for specialized organometallic compounds often rely on multi-step syntheses with potentially hazardous reagents and solvents. Future research will likely focus on developing greener and more sustainable synthetic methods for Bismuth tris[12-(butylthio)dodecanoate]. This includes the exploration of solvent-free reactions, the use of biocatalysts, and the design of continuous flow processes that would allow for scalable and more environmentally friendly production. A key goal will be to improve the atom economy of the synthesis, ensuring that a higher proportion of the reactants are incorporated into the final product, thus minimizing waste.
Exploration of Bismuth tris[12-(butylthio)dodecanoate] in Emerging Fields of Chemical Research
The unique combination of a heavy metal (bismuth) and long-chain thioether ligands suggests that Bismuth tris[12-(butylthio)dodecanoate] could exhibit interesting properties relevant to emerging fields of chemical research.
Stimuli-Responsive Materials: The long alkyl chains and the sulfur atoms in the ligands could allow the material's properties to change in response to external stimuli such as light, temperature, or the presence of specific chemicals. This could lead to applications in sensors, smart coatings, or drug delivery systems.
Molecular Machines: While speculative, the flexible nature of the dodecanoate (B1226587) chains could be exploited in the design of molecular-level machines. The coordination of the ligands around the central bismuth atom could potentially be controlled to induce mechanical motion on a molecular scale.
Theoretical Models for Predicting New Fundamental Chemical Applications
Theoretical and computational chemistry will be instrumental in unlocking the full potential of Bismuth tris[12-(butylthio)dodecanoate]. Density Functional Theory (DFT) calculations, for example, can be used to model the molecule's electronic properties, predict its spectroscopic signatures, and understand the nature of the bismuth-ligand bonds. These theoretical insights can guide experimental work by predicting which applications are most promising. For instance, computational models could assess its potential as a semiconductor, a component in thermoelectric devices, or as a precursor for the synthesis of bismuth-containing nanoparticles with novel catalytic or optical properties.
| Theoretical Model | Property to be Investigated | Potential Application |
| Density Functional Theory (DFT) | Electronic band structure, bond dissociation energies. | Electronics, catalysis. |
| Molecular Dynamics (MD) | Conformational changes, interactions with solvents. | Material design, formulation. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds within the molecule. | Fundamental understanding of reactivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Bismuth tris[12-(butylthio)dodecanoate], and how can purity be validated?
- Methodological Answer : Synthesis typically involves ligand exchange reactions under inert atmospheres. Key parameters include solvent choice (e.g., anhydrous DMF), temperature (60–80°C), and stoichiometric ratios (3:1 ligand-to-Bi ratio). Purity validation requires nuclear magnetic resonance (NMR) for ligand integrity, inductively coupled plasma mass spectrometry (ICP-MS) for bismuth quantification, and X-ray diffraction (XRD) for crystallinity verification. For reproducibility, document solvent drying protocols and reaction times to minimize hydrolysis .
Q. How does the ligand structure influence the stability of Bismuth tris[12-(butylthio)dodecanoate] in solution?
- Methodological Answer : The butylthio-dodecanoate ligand’s sulfur coordination and alkyl chain length enhance solubility in nonpolar solvents while reducing oxidative degradation. Stability tests should compare decomposition rates (via UV-Vis spectroscopy) under varying pH and oxygen levels. Include controls with shorter-chain ligands (e.g., octanethiolate) to isolate structural effects .
Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?
- Methodological Answer : Use a combination of extended X-ray absorption fine structure (EXAFS) to determine Bi–S bond distances and Raman spectroscopy to confirm thiolate coordination. Compare results with density functional theory (DFT) simulations to validate geometry. For bulk samples, pair XRD with thermogravimetric analysis (TGA) to assess structural stability .
Advanced Research Questions
Q. How does Bismuth tris[12-(butylthio)dodecanoate] compare to other Bi(III) complexes in catalyzing electrophilic additions?
- Methodological Answer : Design kinetic studies using model reactions (e.g., styrene epoxidation). Measure turnover frequencies (TOF) and compare with Bi(III) nitrate or chloride complexes. Control for solvent polarity and temperature. Recent studies show sulfur ligands enhance Lewis acidity, increasing TOF by 20–40% versus traditional catalysts. Tabulate yields under identical conditions to isolate ligand effects (see example table below) :
| Reaction Type | Yield with Bi(NO₃)₃ (%) | Yield with Bi tris[12-(butylthio)dodecanoate] (%) |
|---|---|---|
| Electrophilic Addition | 65 | 89 |
| Cyclization | 52 | 78 |
Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Discrepancies may arise from microbial strain variability or assay conditions. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) protocols. Include minimum inhibitory concentration (MIC) assays across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Validate results with time-kill curves and compare with Bi(III) salicylate complexes to contextualize efficacy .
Q. How can the material’s thermal stability be enhanced for high-temperature applications in composites?
- Methodological Answer : Incorporate the compound into polymer matrices (e.g., polyimide) via in-situ polymerization. Use TGA to assess decomposition onset temperatures. Modify ligand alkyl chains (e.g., branching) to reduce crystallinity and improve dispersion. Pair with TEM to confirm nanoscale homogeneity and DSC to monitor glass transition shifts .
Q. What computational methods best predict the reactivity of Bismuth tris[12-(butylthio)dodecanoate] in redox environments?
- Methodological Answer : Employ DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and predict redox potentials. Validate with cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile). Correlate computed electron affinity with experimental reduction potentials to refine predictive accuracy .
Data Contradiction Analysis
Q. Why do some studies report variable catalytic yields despite identical synthetic protocols?
- Methodological Answer : Trace impurities (e.g., residual solvents) or moisture ingress during synthesis can alter active site availability. Implement Karl Fischer titration to quantify water content and GC-MS to identify organic contaminants. Replicate reactions under strict glovebox conditions to isolate environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
